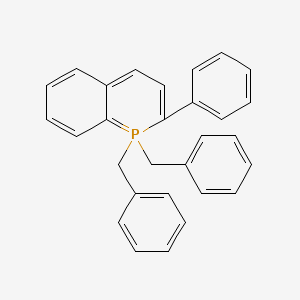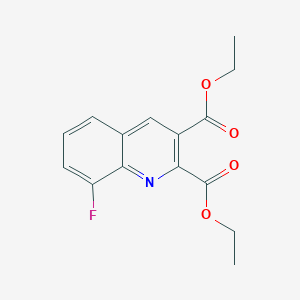
Diethyl 8-fluoroquinoline-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 8-fluoroquinoline-2,3-dicarboxylate is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring and two ester groups at the 2nd and 3rd positions. It is primarily used in research and experimental applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 8-fluoroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with dimethyl or diethyl acetylenedicarboxylates. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This one-pot protocol is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 8-fluoroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cyclization and cycloaddition: These reactions are common in the synthesis of quinoline derivatives.
Cross-coupling reactions: These are used to introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cyclization and cycloaddition: Catalysts like palladium or copper salts in the presence of ligands.
Cross-coupling reactions: Palladium catalysts with phosphine ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity or other desirable properties .
Aplicaciones Científicas De Investigación
Diethyl 8-fluoroquinoline-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mecanismo De Acción
The mechanism of action of diethyl 8-fluoroquinoline-2,3-dicarboxylate involves its interaction with various molecular targets. The incorporation of a fluorine atom enhances its ability to interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: A class of antibiotics with a broad spectrum of antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
Diethyl 8-fluoroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14FNO4 |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
diethyl 8-fluoroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14FNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
SZTBQYMGMDRHQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
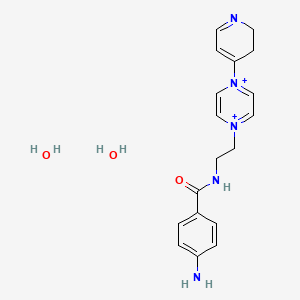
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

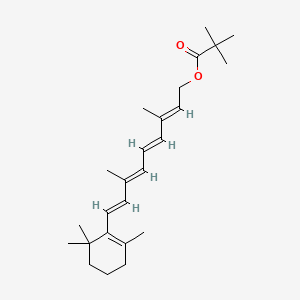
![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
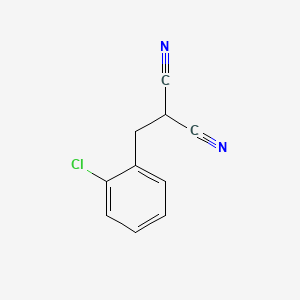
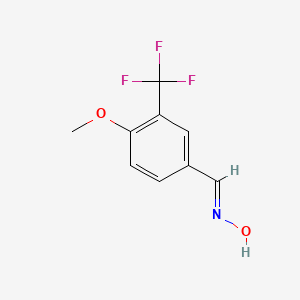
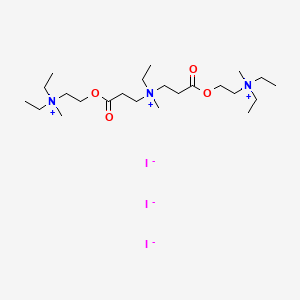
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
